2-Butyl-6-methoxyphenol
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Overview
Description
2-Butyl-6-methoxyphenol is an organic compound with the molecular formula C11H16O2 It is a type of phenol, characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-6-methoxyphenol typically involves the alkylation of 2-methoxyphenol with butyl halides under basic conditions. The reaction can be catalyzed by a base such as potassium carbonate or sodium hydroxide. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the aromatic ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced aromatic compounds.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
2-Butyl-6-methoxyphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Butyl-6-methoxyphenol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules. The compound may exert its effects through the modulation of oxidative stress pathways and inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-4-methoxyphenol: Similar structure but with a tert-butyl group instead of a butyl group.
2,6-Di-tert-butyl-4-methoxyphenol: Contains two tert-butyl groups and is known for its antioxidant properties.
Uniqueness
2-Butyl-6-methoxyphenol is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. Its butyl group provides different steric and electronic effects compared to tert-butyl groups, influencing its reactivity and applications.
Properties
CAS No. |
130223-24-4 |
---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
2-butyl-6-methoxyphenol |
InChI |
InChI=1S/C11H16O2/c1-3-4-6-9-7-5-8-10(13-2)11(9)12/h5,7-8,12H,3-4,6H2,1-2H3 |
InChI Key |
DJENHUUHOGXXCB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C(=CC=C1)OC)O |
Origin of Product |
United States |
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